molecular formula C6H2N4S B13680748 5-Isothiocyanatopyrimidine-2-carbonitrile CAS No. 125117-99-9

5-Isothiocyanatopyrimidine-2-carbonitrile

Cat. No.: B13680748
CAS No.: 125117-99-9
M. Wt: 162.17 g/mol
InChI Key: UFMMSGWYSARWKY-UHFFFAOYSA-N
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Description

5-Isothiocyanatopyrimidine-2-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with an isothiocyanate group at the 5-position and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanatopyrimidine-2-carbonitrile typically involves the reaction of a pyrimidine derivative with an appropriate isothiocyanate precursor. One common method involves the use of primary amines, which react with carbon disulfide and a base to form the corresponding isothiocyanate. This intermediate can then be reacted with a pyrimidine derivative to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanatopyrimidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isothiocyanatopyrimidine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isothiocyanatopyrimidine-2-carbonitrile involves its interaction with biological targets through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues, leading to the inhibition of enzyme activity or the modulation of protein function. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isothiocyanatopyrimidine-2-carbonitrile is unique due to the presence of both an isothiocyanate and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for the synthesis of complex molecules and the study of biological systems .

Properties

CAS No.

125117-99-9

Molecular Formula

C6H2N4S

Molecular Weight

162.17 g/mol

IUPAC Name

5-isothiocyanatopyrimidine-2-carbonitrile

InChI

InChI=1S/C6H2N4S/c7-1-6-8-2-5(3-9-6)10-4-11/h2-3H

InChI Key

UFMMSGWYSARWKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C#N)N=C=S

Origin of Product

United States

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